[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with a unique structure that combines elements of benzodioxine, methoxyphenyl, and thienopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multiple steps, starting with the preparation of the benzodioxine and thienopyridine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include halogenated compounds, organometallic reagents, and various acids and bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-HYDROXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
- 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-CHLOROPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Uniqueness
Compared to similar compounds, 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18N2O4S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C23H18N2O4S/c1-27-15-5-2-13(3-6-15)17-8-7-16-20(24)22(30-23(16)25-17)21(26)14-4-9-18-19(12-14)29-11-10-28-18/h2-9,12H,10-11,24H2,1H3 |
InChI Key |
XXOUUNMLJVBDTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N |
Origin of Product |
United States |
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